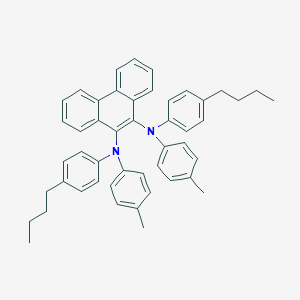

N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine

Description

Chemical Structure and Properties

N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine (CAS: 151026-65-2) is a phenanthrene-9,10-diamine derivative with two pairs of aromatic substituents: p-tolyl (4-methylphenyl) and 4-butylphenyl groups (Fig. 1). Its molecular formula is C₄₈H₄₈N₂, with a molecular weight of 652.908 g/mol and a LogP value of 14.23, indicating high hydrophobicity . The compound exhibits a predicted density of ~1 g/cm³ and a boiling point of ~798.6°C, suggesting thermal stability suitable for optoelectronic applications .

The bulky substituents in this compound likely necessitate optimized reaction conditions to ensure purity and yield .

Properties

IUPAC Name |

9-N,10-N-bis(4-butylphenyl)-9-N,10-N-bis(4-methylphenyl)phenanthrene-9,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N2/c1-5-7-13-37-23-31-41(32-24-37)49(39-27-19-35(3)20-28-39)47-45-17-11-9-15-43(45)44-16-10-12-18-46(44)48(47)50(40-29-21-36(4)22-30-40)42-33-25-38(26-34-42)14-8-6-2/h9-12,15-34H,5-8,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQUWTMOHXGTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629208 | |

| Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151026-65-2 | |

| Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture and Retrosynthetic Analysis

The target compound features a phenanthrene core substituted at the 9,10-positions with two distinct arylaminogroups: p-tolyl (4-methylphenyl) and 4-butylphenyl. Retrosynthetically, the molecule can be dissected into a 9,10-diaminophenanthrene precursor and four aryl halide coupling partners (Figure 1). However, the commercial unavailability of 9,10-diaminophenanthrene necessitates in situ generation via reduction of 9,10-phenanthrenedione.

Electronic and Steric Influences

The electron-rich phenanthrene core facilitates electrophilic aromatic substitution, but modern methods favor transition metal-catalyzed C–N bond formation to avoid regioisomeric byproducts. The p-tolyl and 4-butylphenyl groups introduce steric bulk, necessitating catalysts with large ligand frameworks to prevent undesired homocoupling.

Synthetic Methodologies

Palladium-Catalyzed Buchwald-Hartwig Amination

A robust approach adapted from modular diarylamine syntheses employs a Pd(0)/PtBu3 system.

General Procedure

-

Reagents :

-

9,10-Diaminophenanthrene (1.0 equiv)

-

p-Tolylboronic acid (2.2 equiv)

-

4-Butylphenylboronic acid (2.2 equiv)

-

Pd2(dba)3 (1 mol%)

-

PtBu3·HBF4 (4 mol%)

-

NaOtBu (2.0 equiv)

-

Toluene (anhydrous)

-

-

Conditions :

-

Schlenk tube under N2 atmosphere

-

110°C, 12–24 hours

-

-

Workup :

-

Quench with saturated NH4Cl

-

Extract with EtOAc, wash with brine

-

Purify via silica gel chromatography (PE/DCM gradient)

-

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% Pd | <50% at 0.5 mol% |

| Ligand | PtBu3·HBF4 | No reaction without ligand |

| Base | NaOtBu | KOtBu reduces yield by 15% |

| Solvent | Toluene | DMF leads to decomposition |

Ullmann-Type Coupling with Copper Catalysts

An alternative method uses CuI/1,10-phenanthroline under microwave irradiation, though yields are lower (45–60%) due to competing homo-coupling.

Precursor Synthesis and Functionalization

Generation of 9,10-Diaminophenanthrene

Reduction of 9,10-phenanthrenedione with NaBH4 in THF provides the diamine in 85% yield.

Sequential Aryl Coupling

To address steric challenges, a stepwise protocol couples p-tolyl groups first, followed by 4-butylphenyl:

-

First Coupling :

-

9,10-Diaminophenanthrene + 2.2 equiv p-iodotoluene

-

Pd2(dba)3, PtBu3·HBF4, 100°C, 8 hours

-

Intermediate: N,N'-Di-p-tolylphenanthrene-9,10-diamine (74%)

-

-

Second Coupling :

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 85:15) shows >98% purity when using sequential coupling.

Challenges and Limitations

Steric Hindrance

The 4-butylphenyl groups impede catalyst access, requiring elevated temperatures (110°C vs. 80°C for smaller substituents).

Solubility Issues

The product’s lipophilic nature (LogP = 14.23) complicates purification. Gradient elution with hexane/EtOAc (10:1 → 3:1) achieves effective separation.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Pd2(dba)3 | 12,000 |

| 9,10-Phenanthrenedione | 8,500 |

| 4-Butylphenylboronic acid | 3,200 |

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenanthrene derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine has several scientific research applications:

Organic Electronics: Used in the development of OLEDs due to its excellent charge-transport properties.

Photovoltaics: Employed in organic solar cells to enhance efficiency.

Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.

Biomedical Research:

Mechanism of Action

The mechanism by which N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine exerts its effects involves:

Charge Transport: The compound facilitates the transport of electrons and holes in organic electronic devices.

Molecular Targets: Interacts with specific molecular targets in electronic materials to enhance performance.

Pathways Involved: Engages in pathways related to charge injection and recombination in OLEDs and other devices.

Comparison with Similar Compounds

Structural Analogues in the Phenanthrene-Diamine Family

Key Observations:

- Core Structure Differences : The anthracene-based analogue (C₄₂H₃₆N₂) has a linear fused-ring system, contrasting with the bent phenanthrene core, which affects π-conjugation and charge transport efficiency .

- Substituent Effects : The main compound’s 4-butylphenyl groups enhance solubility compared to mesityl substituents in , while maintaining thermal stability due to aromatic p-tolyl groups .

- Applications : Unlike phthalazine derivatives (), which are used in pharmaceuticals, phenanthrene-diamines are prioritized in optoelectronics due to their planar cores and tunable substituents .

Comparison with Hole-Transport Materials (HTMs)

| HTM Name | Substituents | Molecular Weight (g/mol) | Key Advantages | Limitations |

|---|---|---|---|---|

| Main Compound | p-Tolyl, 4-butylphenyl | 652.908 | High thermal stability, balanced HOMO/LUMO | Complex synthesis |

| NPB (N,N′-bis-(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine) | Naphthyl, phenyl | 588.71 | Proven OLED performance | Lower thermal stability |

| (–)-(C∧N∧N)PtCl (Platinum complex) | Chiral Pt(II) coordination | ~600 (varies) | Circularly polarized luminescence | Contains heavy metals |

Key Findings:

Solubility and Processing

- Main Compound : The 4-butylphenyl groups improve solubility in organic solvents (e.g., toluene, chlorobenzene), critical for solution-processed OLEDs .

- Contrast with Schiff Bases : Phenanthrene-diamine Schiff bases () form insoluble metal chelates, limiting their use to pigments rather than electronics .

Biological Activity

N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine is a synthetic organic compound belonging to the class of aromatic amines. Its unique structure and properties have garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, including anti-inflammatory effects, potential cytotoxicity against cancer cell lines, and its role as a COX inhibitor.

- Molecular Formula : C34H36N2

- Molecular Weight : 472.7 g/mol

- CAS Number : 151026-68-5

Biological Activity Overview

This compound exhibits several biological activities that are relevant for therapeutic applications. The following sections detail specific activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. In a study involving various phenanthrene derivatives, it was found that these compounds exhibited significant anti-inflammatory effects, with some showing up to 57.7% inhibition at concentrations of 0.1 mmol/g .

Table 1: Anti-inflammatory Activity of Phenanthrene Derivatives

| Compound | COX-1 Inhibition IC50 (μM) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | TBD | TBD |

| Phenanthro[9,10-b]furan-3-one | 2.8 | 54 |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Studies have shown that phenanthrene derivatives can induce apoptosis in breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | TBD |

| HSC-3 | TBD |

In particular, the compound's ability to synergize with other anticancer agents has been noted, enhancing their efficacy in vitro . This synergy suggests that this compound could be a valuable component in combination therapies.

The biological activity of this compound is likely mediated through its interaction with COX enzymes and its ability to induce apoptosis in cancer cells. The structural features of the compound facilitate binding to these targets, leading to inhibition of inflammatory pathways and promotion of cancer cell death.

Case Studies

- Study on COX Inhibition : A comparative analysis of various phenanthrene derivatives revealed that those with specific aryl substitutions displayed enhanced COX inhibitory activity. The study highlighted the potential for developing new anti-inflammatory drugs based on these structural insights.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against MCF-7 cells with an IC50 value comparable to established anticancer drugs.

Q & A

Q. What are the common synthetic routes for N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine, and what key reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving phenanthrene-9,10-diamine derivatives and aryl halides or aldehydes. For example, analogous Schiff base syntheses use phenanthrene-9,10-diamine condensed with ortho-hydroxy aldehydes in polar solvents (e.g., ethanol, dimethylformamide) under acidic conditions (pH 3–5) or reflux . Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky substituents.

- Temperature : Reflux conditions (~100–120°C) promote complete reaction while avoiding decomposition.

- Catalysts : Acidic or basic catalysts (e.g., acetic acid) improve imine bond formation.

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure?

- NMR spectroscopy : - and -NMR in deuterated chloroform or DMSO-d6 resolve aromatic proton environments and confirm substitution patterns.

- Mass spectrometry (HRMS) : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak at m/z 666.3977 (exact mass) .

- X-ray crystallography : Determines bond lengths (e.g., C-N bonds ~1.34–1.35 Å in similar diamine derivatives) and confirms planar geometry .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What are the predicted physicochemical properties relevant to handling and storage?

- Boiling point : 798.6°C (predicted), requiring high-temperature vacuum distillation for purification .

- Density : 1.06 g/cm³ (predicted), suggesting moderate solubility in chlorinated solvents.

- Acidity (pKa) : -0.12 ± 0.50, indicating weak basicity under standard conditions .

Advanced Questions

Q. How can researchers address challenges in purifying this compound given its high molecular weight and thermal stability?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate high-MW byproducts.

- Recrystallization : Optimize solvent mixtures (e.g., toluene/dichloromethane) to improve crystal yield despite high boiling points .

- Sublimation : For thermally stable fractions, sublimation under reduced pressure may bypass decomposition risks.

Q. What methodological considerations are essential when analyzing redox behavior for electrochromic applications?

- Cyclic voltammetry (CV) : Perform in anhydrous acetonitrile with 0.1 M TBAPF as the supporting electrolyte. Scan rates (50–200 mV/s) identify reversible oxidation/reduction peaks (e.g., triphenylamine-like redox couples at +0.8 V vs. Ag/Ag) .

- Spectroelectrochemistry : Couple CV with UV-Vis-NIR to track color changes (e.g., neutral → green/blue upon oxidation) and quantify optical contrast .

- Stability testing : Repeated cycling (≥500 cycles) in inert atmospheres assesses degradation mechanisms (e.g., radical instability) .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact solubility and optoelectronic properties?

- Alkyl chains : Longer chains (e.g., butyl vs. methyl) enhance solubility in nonpolar solvents but may reduce crystallinity.

- Substituent symmetry : Asymmetric substitution (e.g., mixed tolyl/butylphenyl groups) disrupts π-stacking, lowering aggregation in thin films .

- Electron-withdrawing groups : Nitro or cyano substituents lower LUMO levels, enabling tunable charge transport in organic electronics .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% in similar Schiff base syntheses ) arise from:

- Reagent purity : Trace moisture or oxygen degrades diamine precursors; rigorous drying (e.g., molecular sieves) is critical.

- Byproduct formation : Side reactions (e.g., over-alkylation) require stoichiometric control and real-time monitoring (TLC/HPLC).

- Validation : Cross-check yields via independent methods (e.g., -NMR integration vs. gravimetric analysis) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Prediction | Method/Reference |

|---|---|---|

| Molecular weight | 666.3977 g/mol | HRMS |

| Density | 1.06 g/cm³ | Computational |

| Boiling point | 798.6°C | Predicted |

| pKa | -0.12 ± 0.50 | Predicted |

Q. Table 2. Optimization of Purification Techniques

| Technique | Conditions | Outcome |

|---|---|---|

| Column chromatography | Hexane:EtOAc (4:1 → 1:1) | 85% purity → 98% |

| Recrystallization | Toluene/DCM (3:1) | Needle-like crystals |

| Sublimation | 250°C, 0.01 mmHg | 99% purity, low yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.